1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole is a synthetic compound characterized by its unique structural features, which include a benzodiazole ring, a chlorophenoxyethyl group, and a furan moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is primarily synthesized through various chemical methods, as detailed in several studies and patents. Its synthesis often involves multiple steps that incorporate different reagents and conditions to achieve the desired product.
This compound falls under the category of benzodiazoles, which are known for their diverse pharmacological properties. Benzodiazoles are often utilized in the development of pharmaceuticals due to their ability to interact with biological targets effectively.
The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole typically involves several key steps:
The molecular structure of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Formula | C20H23ClN2O |
Molecular Weight | 342.9 g/mol |
IUPAC Name | 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole |
InChI Key | GIFGGDCCYMJQQX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
The structure features a benzodiazole core linked to a chlorophenoxyethyl group and a furan ring, contributing to its unique chemical properties.
1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions:
Common reagents for these reactions include:
The physical properties of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole include:
Chemical properties include:
Relevant data regarding these properties can guide further research and application development.
The potential applications of 1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole span various fields:
Research continues to explore its efficacy in various biological systems and its potential as a lead compound for drug development .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2